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molecular formula C10H9BrN2 B1315128 5-(4-Bromophenyl)-1-methyl-1H-pyrazole CAS No. 73387-52-7

5-(4-Bromophenyl)-1-methyl-1H-pyrazole

Cat. No. B1315128
M. Wt: 237.1 g/mol
InChI Key: CVCDEENQBMSJCX-UHFFFAOYSA-N
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Patent
US07772269B2

Procedure details

4-bromoacetophenone (20.0 g; 0.10 mole) and N,N-dimethylformamide dimethylacetal (28.5 mL; 0.20 mole) were mixed together in DMF (12 mL) and heated to 110° C. for 4 hours. The methanol and water that were generated during the reaction were distilled (6.2 mL). The mixture was cooled to 25° C. Methyl t-butyl ether (100 mL) and methylhydrazine (21.2 mL; 0.40 moles) were added and the mixture was stirred over night. The reaction mixture was washed with 1 M aqueous ammonium chloride (3×40 mL) and water (40 mL). The organic phase was dried by azeotropic distillation using a Dean-Stark apparatus. As an alternative to distillation, the solution was dried through an anhydrous magnesium sulfate cartridge. The solution was filtered through a silica gel cartridge (60 g). The product was flushed from the cartridge with methyl t-butyl ether. The fraction(s) containing product were combined and concentrated to about 70 mL by distillation. Heptane (120 mL) was added and distillation was continued until the pot temperature reached 98.4° C. About 100 mL of distillate was collected. The mixture was cooled to 40° C. The mixture was seeded and the temperature was maintained at 40° C. for 30 minutes while crystallization was initiated. The mixture was slowly chilled to 0° C. over 90 minutes. The mixture was held at 0° C. for 30 minutes. The mixture was filtered and the solid was washed (3×) with chilled (0° C.) heptane. The solid was dried on the filter. A cream-colored, crystalline solid (16.3 g; 68% yield) was obtained. The NMR data of the title compound are as per alternative 1.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
28.5 mL
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
methylhydrazine
Quantity
21.2 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
68%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][C:7]([Br:10])=[CH:6][CH:5]=1)=O.COC(OC)[N:14]([CH3:16])C.CO.[CH3:21][NH:22]N>CN(C=O)C.C(OC)(C)(C)C.O>[Br:10][C:7]1[CH:8]=[CH:9][C:4]([C:2]2[N:14]([CH3:16])[N:22]=[CH:21][CH:1]=2)=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
CC(=O)C1=CC=C(C=C1)Br
Name
Quantity
28.5 mL
Type
reactant
Smiles
COC(N(C)C)OC
Name
Quantity
12 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Three
Name
methylhydrazine
Quantity
21.2 mL
Type
reactant
Smiles
CNN
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(C)(C)OC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred over night
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
were distilled (6.2 mL)
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 25° C
WASH
Type
WASH
Details
The reaction mixture was washed with 1 M aqueous ammonium chloride (3×40 mL) and water (40 mL)
CUSTOM
Type
CUSTOM
Details
The organic phase was dried by azeotropic distillation
DISTILLATION
Type
DISTILLATION
Details
As an alternative to distillation
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the solution was dried through an anhydrous magnesium sulfate cartridge
FILTRATION
Type
FILTRATION
Details
The solution was filtered through a silica gel cartridge (60 g)
CUSTOM
Type
CUSTOM
Details
The product was flushed from the cartridge with methyl t-butyl ether
ADDITION
Type
ADDITION
Details
The fraction(s) containing product
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to about 70 mL by distillation
ADDITION
Type
ADDITION
Details
Heptane (120 mL) was added
DISTILLATION
Type
DISTILLATION
Details
distillation
CUSTOM
Type
CUSTOM
Details
reached 98.4° C
DISTILLATION
Type
DISTILLATION
Details
About 100 mL of distillate was collected
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 40° C
TEMPERATURE
Type
TEMPERATURE
Details
the temperature was maintained at 40° C. for 30 minutes while crystallization
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was slowly chilled to 0° C. over 90 minutes
Duration
90 min
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
the solid was washed (3×)
TEMPERATURE
Type
TEMPERATURE
Details
with chilled (0° C.) heptane
CUSTOM
Type
CUSTOM
Details
The solid was dried on the filter
CUSTOM
Type
CUSTOM
Details
A cream-colored, crystalline solid (16.3 g; 68% yield) was obtained

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C1=CC=NN1C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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